
Delmitide acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delmitide acetate is a d-amino acid decapeptide with potent immunosuppressive and anti-inflammatory properties. It is primarily known for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-12. This compound has shown significant potential in the treatment of inflammatory bowel diseases, including ulcerative colitis .
准备方法
Synthetic Routes and Reaction Conditions
Delmitide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the integrity of the final product .
化学反应分析
Types of Reactions
Delmitide acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions may involve the modification of specific amino acid residues, such as methionine and cysteine .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments and modified amino acids. These products can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
科学研究应用
Delmitide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating immune responses and cytokine production.
Medicine: Explored as a therapeutic agent for inflammatory bowel diseases, chemotherapy-induced diarrhea, and other inflammatory conditions.
Industry: Utilized in the development of anti-inflammatory drugs and immunosuppressive therapies
作用机制
Delmitide acetate exerts its effects by disrupting cell signaling pathways responsible for the production of pro-inflammatory cytokines. It specifically targets the mitogen-activated protein kinase superfamily, which is significantly activated in the inflamed colonic mucosa of patients with inflammatory bowel diseases. By inhibiting these pathways, this compound reduces the synthesis of tumor necrosis factor-alpha, interferon-gamma, and interleukin-12, thereby alleviating inflammation .
相似化合物的比较
Similar Compounds
Bertilimumab: Another immunosuppressive peptide targeting eotaxin-1.
Guselkumab: An anti-interleukin-23 monoclonal antibody used for treating inflammatory conditions.
Vedolizumab: A monoclonal antibody targeting integrin alpha-4-beta-7, used in the treatment of inflammatory bowel diseases
Uniqueness
Delmitide acetate is unique due to its dual action of inhibiting multiple pro-inflammatory cytokines and enhancing the activity of heme oxygenase 1. This dual mechanism provides a broader anti-inflammatory effect compared to other compounds that target a single cytokine or pathway .
属性
CAS 编号 |
501019-16-5 |
|---|---|
分子式 |
C61H109N17O13 |
分子量 |
1288.6 g/mol |
IUPAC 名称 |
acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1 |
InChI 键 |
LTDMAMSELCSERL-XCQJOGLYSA-N |
手性 SMILES |
CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |
规范 SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


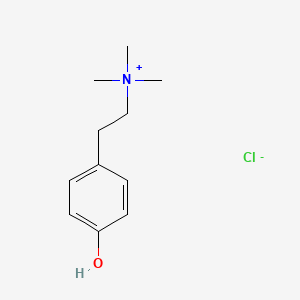
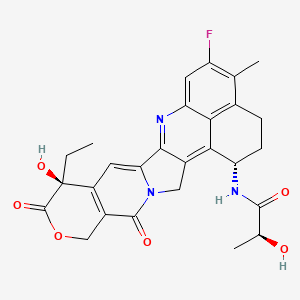

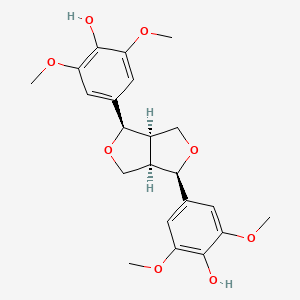
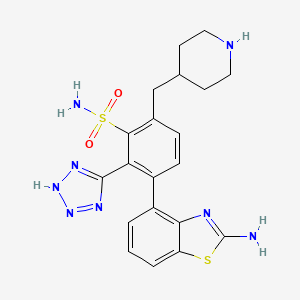
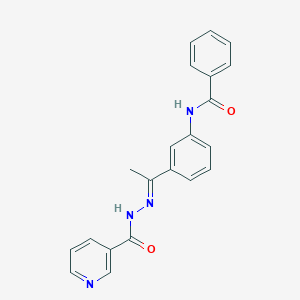
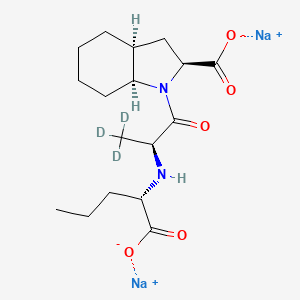
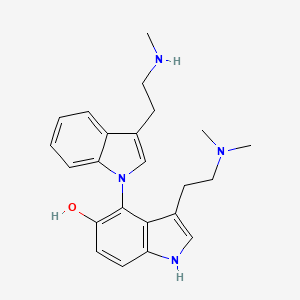

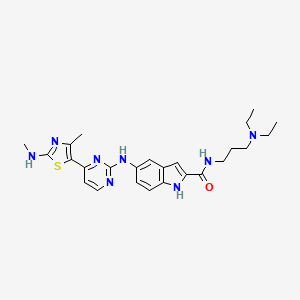
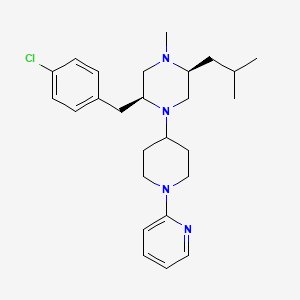
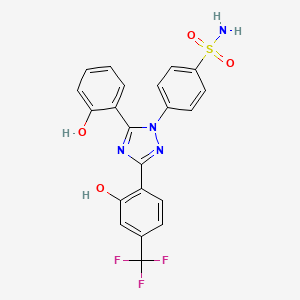
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

